Cas no 2567495-33-2 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-1-ylpropanoic acid)

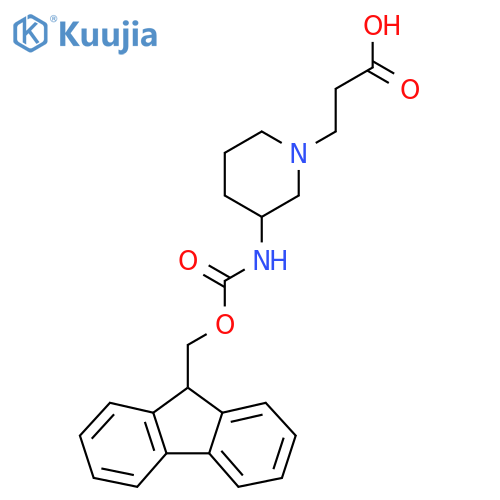

2567495-33-2 structure

商品名:3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-1-ylpropanoic acid

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-1-ylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 2567495-33-2

- 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]propanoic acid

- EN300-26977656

- 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-1-ylpropanoic acid

-

- インチ: 1S/C23H26N2O4/c26-22(27)11-13-25-12-5-6-16(14-25)24-23(28)29-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,16,21H,5-6,11-15H2,(H,24,28)(H,26,27)

- InChIKey: IXXKROXSHFYALQ-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1CN(CCC(=O)O)CCC1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 394.18925731g/mol

- どういたいしつりょう: 394.18925731g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 29

- 回転可能化学結合数: 7

- 複雑さ: 561

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 78.9Ų

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-1-ylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26977656-2.5g |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]propanoic acid |

2567495-33-2 | 95.0% | 2.5g |

$3865.0 | 2025-03-20 | |

| Enamine | EN300-26977656-0.25g |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]propanoic acid |

2567495-33-2 | 95.0% | 0.25g |

$977.0 | 2025-03-20 | |

| Enamine | EN300-26977656-0.5g |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]propanoic acid |

2567495-33-2 | 95.0% | 0.5g |

$1539.0 | 2025-03-20 | |

| Enamine | EN300-26977656-5g |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]propanoic acid |

2567495-33-2 | 5g |

$5179.0 | 2023-09-11 | ||

| Enamine | EN300-26977656-0.05g |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]propanoic acid |

2567495-33-2 | 95.0% | 0.05g |

$524.0 | 2025-03-20 | |

| Enamine | EN300-26977656-1.0g |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]propanoic acid |

2567495-33-2 | 95.0% | 1.0g |

$1971.0 | 2025-03-20 | |

| Enamine | EN300-26977656-5.0g |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]propanoic acid |

2567495-33-2 | 95.0% | 5.0g |

$5719.0 | 2025-03-20 | |

| Enamine | EN300-26977656-10g |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]propanoic acid |

2567495-33-2 | 10g |

$7681.0 | 2023-09-11 | ||

| Enamine | EN300-26977656-10.0g |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]propanoic acid |

2567495-33-2 | 95.0% | 10.0g |

$8480.0 | 2025-03-20 | |

| Enamine | EN300-26977656-0.1g |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]propanoic acid |

2567495-33-2 | 95.0% | 0.1g |

$684.0 | 2025-03-20 |

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-1-ylpropanoic acid 関連文献

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

2567495-33-2 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-1-ylpropanoic acid) 関連製品

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量